![molecular formula C21H22FN3O3S2 B2495139 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 941893-00-1](/img/structure/B2495139.png)
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₈H₁₇FN₂O₃S₂
- Molecular Weight : 392.5 g/mol
- CAS Number : 895452-15-0
This structure includes a benzothiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit key enzymes or receptors involved in various signaling pathways, particularly those associated with cancer cell proliferation and survival.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives featuring the benzothiazole core have shown promising results against various cancer cell lines, indicating potential for further development in cancer therapeutics .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their activity against bacterial strains, showing effectiveness in inhibiting growth at specific concentrations .
Study on Antimalarial Activity
A related study evaluated piperidine derivatives against Plasmodium falciparum, revealing that compounds within this structural family demonstrated varying degrees of antiplasmodial activity. The findings indicated that modifications to the piperidine ring could enhance efficacy against resistant strains .
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of similar compounds on human endothelial cells (HUVEC). The selectivity index (SI) was calculated based on the comparison of cytotoxicity (CC₅₀) against the desired biological target. For example, certain derivatives exhibited low cytotoxicity while maintaining high activity against target pathogens .
Data Tables
Activity Type | Compound | IC₅₀ (µg/mL) | Selectivity Index |
---|---|---|---|
Anticancer | 13b | 112 | 26.7 |
Antimalarial | 14c | >100 | >11.3 |
Antimicrobial | 3g | 92 | Not specified |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole structure often exhibit significant antimicrobial activity. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide have demonstrated Minimum Inhibitory Concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 100 | E. coli, S. aureus |
Related derivative | 200 | P. aeruginosa |
Another derivative | 200 | S. cerevisiae |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast cancer (MCF7) and others . Molecular docking studies indicate potential interactions with key receptors involved in cancer progression, highlighting its therapeutic promise.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Electrophilic Substitution : Introduction of the ethyl and fluorophenyl groups via electrophilic aromatic substitution.
- Amidation Reaction : The final step involves the amidation of the benzothiazole derivative with a suitable carboxylic acid to yield the target compound.
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis of related compounds:
- A study published in Der Pharma Chemica explored the synthesis of thiazole derivatives and their antimicrobial activities, noting that modifications in the structure significantly influenced their efficacy against pathogens .
- Research conducted on thiazole derivatives indicated promising results in anticancer assays, with several compounds showing selective toxicity towards cancer cells while sparing normal cells .
Eigenschaften
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-2-25-18-5-3-4-6-19(18)29-21(25)23-20(26)15-11-13-24(14-12-15)30(27,28)17-9-7-16(22)8-10-17/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZHFSZHCHWNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.